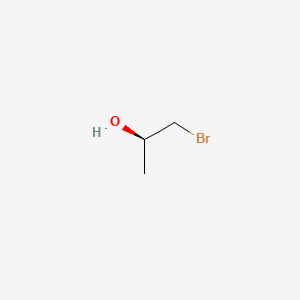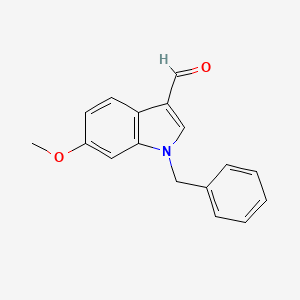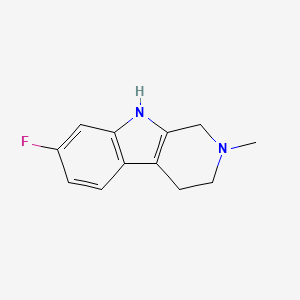
7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
Vue d'ensemble
Description
7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound with the molecular formula C12H13FN2 . It is a derivative of beta-carboline, a family of indole-containing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline consists of a tricyclic system with a pyridine ring fused to an indole ring . The molecular weight of this compound is 204.24 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline include a molecular weight of 204.24 g/mol, a computed XLogP3-AA of 1.6, and a topological polar surface area of 27.8 Ų .Applications De Recherche Scientifique
1. Presence in Food and Biological Fluids
Tetrahydro-beta-carbolines, including variants similar to 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline, have been identified in various foodstuffs, human urine, and human milk. These compounds are precursors to mutagenic N-nitroso compounds and are formed through fermentation or by condensation of tryptophan with acetaldehyde. Their presence in human biological fluids suggests possible endogenous synthesis in humans (Adachi et al., 1991).
2. Antioxidant and Radical Scavenger Properties
Research has shown that tetrahydro-beta-carbolines, including closely related compounds, are found in fruits and fruit juices. These compounds exhibit antioxidant and free radical scavenger properties, suggesting they may contribute to the antioxidant effects of fruit products containing them (Herraiz & Galisteo, 2003).
3. Inhibitors of Monoamine Oxidase
Analogs of tetrahydro-beta-carbolines, which share a similar structure to 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline, have been studied as inhibitors of monoamine oxidase. These compounds have shown varying degrees of inhibitory activity, which is important in the context of neurological and psychiatric disorders (Ho, McIsaac, & Tansey, 1969).
4. Photophysical Characterization
Studies on the photophysics of similar tetrahydro-beta-carboline compounds have been conducted, examining their behavior in different solvents and solvent mixtures. This research is essential in understanding the optical and electronic properties of these compounds, which could be relevant in various scientific applications (Ghosh et al., 2013).
5. Potential as Antioxidants and in Cytotoxicity Studies
Various tetrahydro-beta-carboline derivatives have been investigated for their antioxidant properties and cytotoxicity. These studies provide insight into their potential therapeutic applications, especially in oxidative stress-related conditions (Goh et al., 2015).
Orientations Futures
The future directions of research on 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline could involve further exploration of its synthesis methods, chemical reactions, and biological activities. It could also involve the development of novel drug candidates, as some beta-carboline derivatives have shown potential in various therapeutic applications .
Propriétés
IUPAC Name |
7-fluoro-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-15-5-4-10-9-3-2-8(13)6-11(9)14-12(10)7-15/h2-3,6,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRDDGJXSQNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)NC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



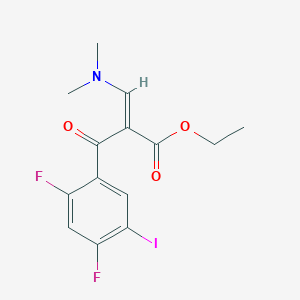
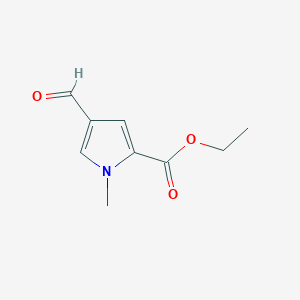



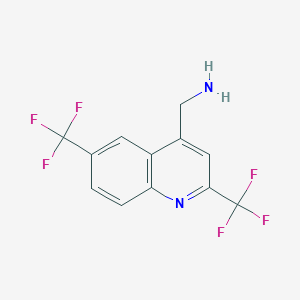

![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)
![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)

